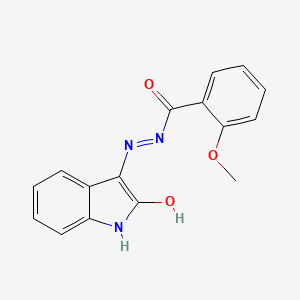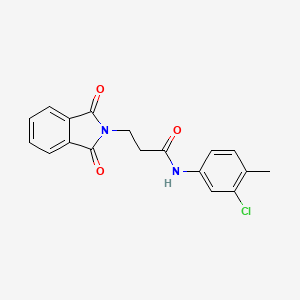![molecular formula C14H15N3O2 B5685201 1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)
1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and bacterial cell wall synthesis.
Biochemical and Physiological Effects:
1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol in lab experiments is its versatility. This compound can be easily synthesized and modified to suit various experimental needs. However, one of the main limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol. One direction is to investigate its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to study its potential use as a pesticide and herbicide in agriculture. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol involves the reaction of 2-phenyl-1H-imidazole-1-acetic acid with azetidin-3-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified by column chromatography and characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-inflammatory, anti-tumor, and anti-bacterial agent. It has also been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In industry, it has been investigated for its potential use as a polymer stabilizer and UV absorber.
Propriétés
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)-2-(2-phenylimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-12-8-17(9-12)13(19)10-16-7-6-15-14(16)11-4-2-1-3-5-11/h1-7,12,18H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMWMPGFWTZBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CN=C2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5685118.png)

![(4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5685128.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)
![2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5685143.png)

![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5685152.png)

![5,7-dimethyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5685182.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685186.png)


